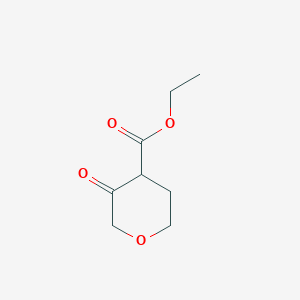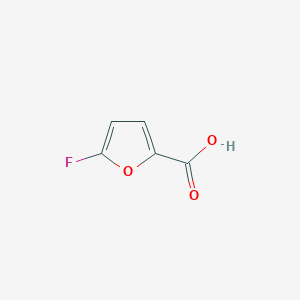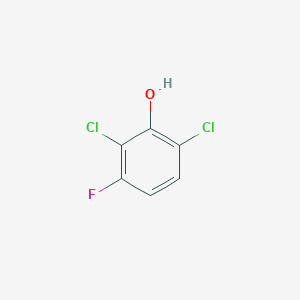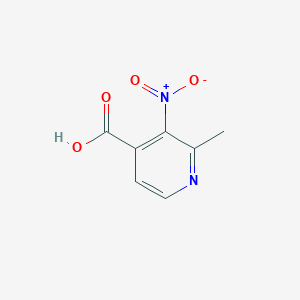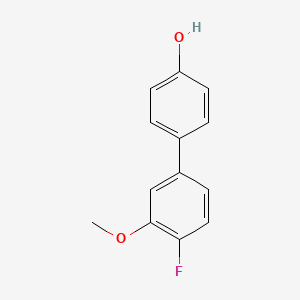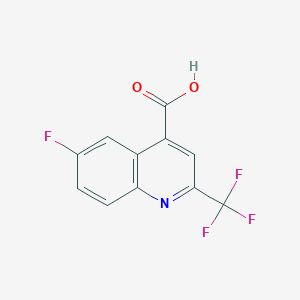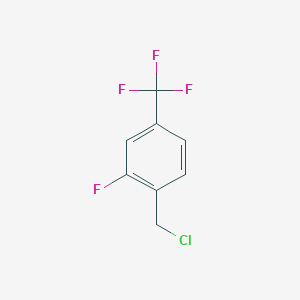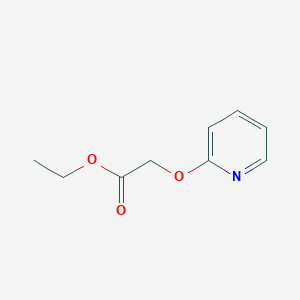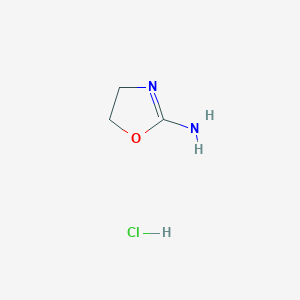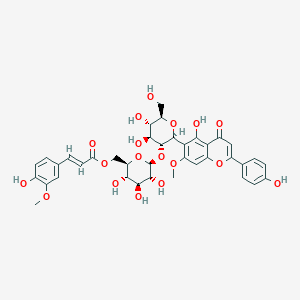
6'''-Feruloylspinosin
Overview
Description
Mechanism of Action
Target of Action
6’‘’-Feruloylspinosin, a flavonoid isolated from seeds of Ziziphus jujuba, primarily targets the GABAAα1, GABAAα5, and GABABR1 mRNA in rat hippocampal neurons . These targets play a crucial role in the functioning of the nervous system, particularly in the regulation of neuronal excitability and the conduction of nerve signals .
Mode of Action
6’‘’-Feruloylspinosin interacts with its targets by crossing the blood-brain barrier and enhancing the expression of GABAAα1, GABAAα5, and GABABR1 mRNA in rat hippocampal neurons . This interaction results in changes in neuronal activity, which can have significant effects on behavior and cognition .
Biochemical Pathways
The compound affects the autophagy/lysosome pathway in GMC101 . It promotes autophagy activity, which is a cellular process involved in the removal of unnecessary or dysfunctional components . It also influences the mitophagy pathway by promoting the expression of Pink1/Parkin . Mitophagy is a type of autophagy where mitochondria are selectively degraded .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier, which suggests it has good bioavailability in the brain . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6’‘’-Feruloylspinosin.
Result of Action
6’‘’-Feruloylspinosin has been found to ameliorate the progression of the Alzheimer’s disease phenotype by delaying aging, decreasing the rate of paralysis, enhancing resistance to heat stress, and increasing the chemotaxis ability . It also reduces beta-amyloid-induced toxicity by inhibiting the deposition of beta-amyloid and the aggregated proteins .
Action Environment
The action, efficacy, and stability of 6’‘’-Feruloylspinosin can be influenced by various environmental factors. It is known that the compound can cross the blood-brain barrier, suggesting that it is stable enough to withstand the body’s physiological environment
Biochemical Analysis
Biochemical Properties
6’‘’-Feruloylspinosin plays a crucial role in various biochemical reactions. It has been shown to interact with several key biomolecules, including enzymes and proteins. Notably, 6’‘’-Feruloylspinosin can cross the blood-brain barrier and enhance the expression of GABAAα1, GABAAα5, and GABABR1 mRNA in rat hippocampal neurons . These interactions suggest that 6’‘’-Feruloylspinosin may modulate GABAergic signaling pathways, which are critical for maintaining neuronal excitability and function.
Cellular Effects
6’‘’-Feruloylspinosin exerts protective effects on various cell types and cellular processes. For instance, it has been demonstrated to inhibit apoptosis and improve cell viability in SH-SY5Y cells induced by Aβ1-42 . Additionally, 6’‘’-Feruloylspinosin reduces intracellular reactive oxygen species and malondialdehyde levels while increasing glutathione peroxidase activity and mitochondrial membrane potential . These effects indicate that 6’‘’-Feruloylspinosin can mitigate oxidative stress and enhance cellular antioxidant defenses.
Molecular Mechanism
The molecular mechanism of 6’‘’-Feruloylspinosin involves several pathways. It has been shown to reduce the phosphorylation of glycogen synthase kinase-3β (GSK3β) at Tyr216 and increase the expression of peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) and its downstream signaling proteins, including nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and hemeoxygenase-1 (HO-1) . These interactions suggest that 6’‘’-Feruloylspinosin promotes autophagy and enhances the activity of the PGC-1α/Nrf2/HO-1 pathway, which are essential for cellular protection and stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6’‘’-Feruloylspinosin have been observed to change over time. Studies have shown that 6’‘’-Feruloylspinosin can maintain its stability and efficacy over extended periods. For example, it has been reported to promote autophagy and reduce myocardial tissue injury in rats subjected to acute myocardial ischemia and reperfusion . These findings indicate that 6’‘’-Feruloylspinosin has long-term protective effects on cellular function.
Dosage Effects in Animal Models
The effects of 6’‘’-Feruloylspinosin vary with different dosages in animal models. In a study involving rats with myocardial ischemia, 6’‘’-Feruloylspinosin administered at a dose of 5 mg/kg significantly attenuated myocardial tissue injury and reduced cell apoptosis . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6’‘’-Feruloylspinosin is involved in several metabolic pathways. It interacts with enzymes such as GSK3β and PGC-1α, influencing metabolic flux and metabolite levels . These interactions suggest that 6’‘’-Feruloylspinosin may play a role in regulating energy metabolism and cellular homeostasis.
Transport and Distribution
6’‘’-Feruloylspinosin is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and enhance the expression of GABAAα1, GABAAα5, and GABABR1 mRNA in rat hippocampal neurons . This ability to penetrate the blood-brain barrier indicates that 6’‘’-Feruloylspinosin can effectively reach and exert its effects on central nervous system tissues.
Subcellular Localization
The subcellular localization of 6’‘’-Feruloylspinosin is critical for its activity and function. It has been shown to enhance the expression of light chain 3B-II and reduce p62 levels, indicating that it promotes autophagy in myocardial cells . These findings suggest that 6’‘’-Feruloylspinosin may localize to specific cellular compartments, such as autophagosomes, to exert its protective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction and purification of 6’‘’-Feruloylspinosin from Ziziphus jujuba seeds involve several steps. Initially, the seeds are defatted, followed by ultrasonic extraction. The extract is then purified using macroporous resin and separated by flash chromatography. Finally, high-pressure preparative chromatography is used to obtain pure 6’‘’-Feruloylspinosin .
Industrial Production Methods: The industrial production of 6’‘’-Feruloylspinosin follows similar extraction and purification methods as described above. The process ensures high purity and yield, making it suitable for further research and application .
Chemical Reactions Analysis
Types of Reactions: 6’‘’-Feruloylspinosin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include derivatives of 6’‘’-Feruloylspinosin with enhanced or altered pharmacological activities .
Scientific Research Applications
6’‘’-Feruloylspinosin has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound for studying flavonoid glycosides and their chemical properties.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: 6’‘’-Feruloylspinosin is investigated for its potential therapeutic effects in treating conditions such as myocardial ischemia, anxiety, and neurodegenerative diseases.
Industry: It is used in the development of health supplements and pharmaceuticals due to its various beneficial properties .
Comparison with Similar Compounds
6’‘’-Feruloylspinosin is unique among flavonoid glycosides due to its specific structure and pharmacological activities. Similar compounds include:
Spinosin: Another flavonoid glycoside from Ziziphus jujuba with similar anxiolytic and neuroprotective effects.
6’‘’-Acetylspinosin: A derivative of spinosin with enhanced pharmacological properties.
Isovitexin-2’'-O-arabinoside: A related compound with neuroprotective effects.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40O18/c1-50-22-11-16(3-9-19(22)41)4-10-27(43)52-15-26-31(45)33(47)35(49)38(55-26)56-37-34(48)30(44)25(14-39)54-36(37)29-23(51-2)13-24-28(32(29)46)20(42)12-21(53-24)17-5-7-18(40)8-6-17/h3-13,25-26,30-31,33-41,44-49H,14-15H2,1-2H3/b10-4+/t25-,26-,30-,31-,33+,34+,35-,36+,37-,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAXZHIVHPRTIU-IHIXZLSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


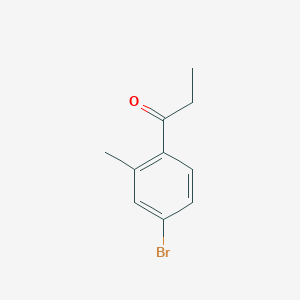
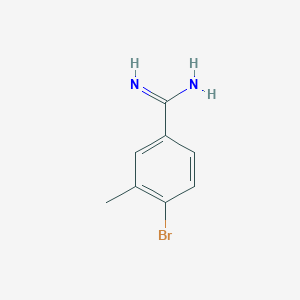

amine](/img/structure/B1342830.png)
